![molecular formula C11H11ClN2OS B2430048 2-[(4-chlorophenyl)sulfanyl]-N-(cyanomethyl)-N-methylacetamide CAS No. 1311803-89-0](/img/structure/B2430048.png)
2-[(4-chlorophenyl)sulfanyl]-N-(cyanomethyl)-N-methylacetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[(4-chlorophenyl)sulfanyl]-N-(cyanomethyl)-N-methylacetamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as CM-124 and is a member of the class of compounds known as sulfanylacetamides.
Wirkmechanismus
The mechanism of action of 2-[(4-chlorophenyl)sulfanyl]-N-(cyanomethyl)-N-methylacetamide is not fully understood. However, studies have shown that this compound inhibits the activity of certain enzymes and proteins that are involved in the growth and proliferation of cancer cells. Additionally, this compound also regulates the immune system and reduces inflammation in the body.
Biochemical and Physiological Effects:
2-[(4-chlorophenyl)sulfanyl]-N-(cyanomethyl)-N-methylacetamide has several biochemical and physiological effects. Studies have shown that this compound can induce apoptosis, which is a process of programmed cell death, in cancer cells. Additionally, this compound can also inhibit angiogenesis, which is the process of forming new blood vessels, in cancer cells. Moreover, this compound can also regulate the immune system and reduce inflammation in the body.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of using 2-[(4-chlorophenyl)sulfanyl]-N-(cyanomethyl)-N-methylacetamide in lab experiments is its high potency and specificity towards cancer cells. Additionally, this compound has low toxicity and can be easily synthesized in the lab. However, one of the major limitations of using this compound in lab experiments is its limited solubility in aqueous solutions, which can affect its bioavailability and efficacy.
Zukünftige Richtungen
There are several future directions for the research and development of 2-[(4-chlorophenyl)sulfanyl]-N-(cyanomethyl)-N-methylacetamide. One of the major directions is to optimize the synthesis method of this compound to increase its yield and purity. Additionally, further studies are needed to understand the mechanism of action of this compound and its potential applications in other fields of scientific research. Furthermore, the development of novel drug delivery systems can enhance the bioavailability and efficacy of this compound in the treatment of cancer and other diseases.
Synthesemethoden
The synthesis of 2-[(4-chlorophenyl)sulfanyl]-N-(cyanomethyl)-N-methylacetamide is a complex process that involves several steps. The first step involves the reaction of 4-chlorobenzenethiol with methyl acetate in the presence of a base to obtain 4-chlorophenyl methyl sulfide. The second step involves the reaction of 4-chlorophenyl methyl sulfide with cyanomethyl chloride in the presence of a base to obtain 2-[(4-chlorophenyl)sulfanyl]-N-(cyanomethyl)acetamide. Finally, the third step involves the reaction of 2-[(4-chlorophenyl)sulfanyl]-N-(cyanomethyl)acetamide with methyl iodide in the presence of a base to obtain 2-[(4-chlorophenyl)sulfanyl]-N-(cyanomethyl)-N-methylacetamide.
Wissenschaftliche Forschungsanwendungen
2-[(4-chlorophenyl)sulfanyl]-N-(cyanomethyl)-N-methylacetamide has shown potential applications in various fields of scientific research. One of the major applications of this compound is in the field of cancer research. Studies have shown that this compound has anti-cancer properties and can inhibit the growth and proliferation of cancer cells. Additionally, this compound has also shown potential in the treatment of inflammatory diseases and autoimmune disorders.
Eigenschaften
IUPAC Name |
2-(4-chlorophenyl)sulfanyl-N-(cyanomethyl)-N-methylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11ClN2OS/c1-14(7-6-13)11(15)8-16-10-4-2-9(12)3-5-10/h2-5H,7-8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWYDXCFZOMXQDX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC#N)C(=O)CSC1=CC=C(C=C1)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11ClN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(4-chlorophenyl)sulfanyl]-N-(cyanomethyl)-N-methylacetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

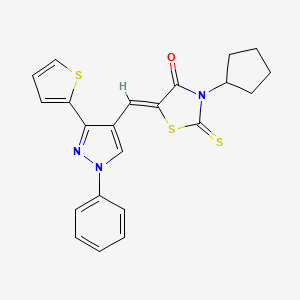

![Methyl 4-((4-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-3-carbonyl)piperazin-1-yl)sulfonyl)benzoate](/img/structure/B2429967.png)
![3-(3,3-dimethyl-2-oxobutyl)-1,6,7-trimethyloxazolo[2,3-f]purine-2,4(1H,3H)-dione](/img/structure/B2429968.png)
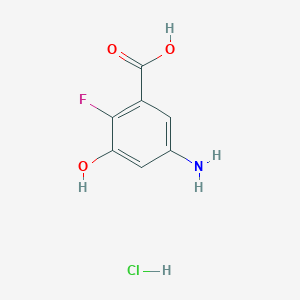

![tert-butyl N-[(1R,4Z,8S)-8-formylcyclooct-4-en-1-yl]carbamate](/img/structure/B2429975.png)
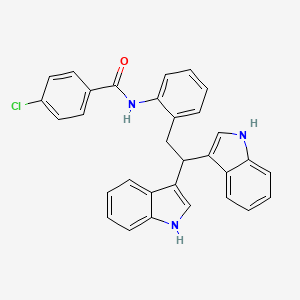
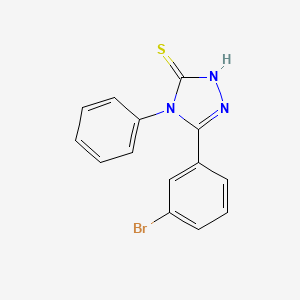
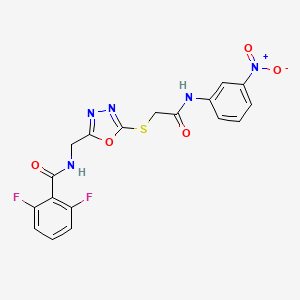
![3-Methoxy-4-[(1-phenylpyrazol-3-yl)methoxy]benzaldehyde](/img/structure/B2429980.png)
![2-[(4-methyl[1,2,4]triazolo[4,3-a]quinolin-1-yl)thio]-N-(tetrahydro-2-furanylmethyl)acetamide](/img/structure/B2429981.png)
![1-[2-(4-Fluorosulfonyloxyphenoxy)ethyl]piperidine](/img/structure/B2429982.png)
